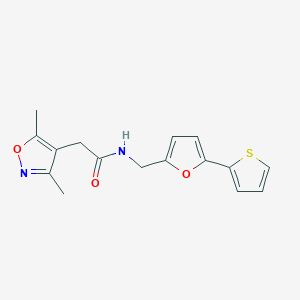

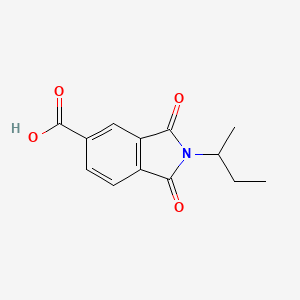

2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, commonly referred to as 2-Butyldioxoindoline-5-carboxylic acid (2-BDICA), is a heterocyclic organic compound that is widely used in organic synthesis and scientific research. It is a five-membered ring compound with a carboxylic acid group at the 5-position. 2-BDICA has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Heparanase Inhibition

A class of compounds including 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as inhibitors of the enzyme heparanase. These compounds, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrate potent inhibitory activity and high selectivity. They also exhibit anti-angiogenic effects, which may contribute to their potential as therapeutic agents (Courtney et al., 2004).

Chemical Synthesis and Transformations

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, related to the chemical structure , has been synthesized and transformed through reactions with amines and hydrazines. These processes yield amino-substituted products and contribute to the development of new chemical compounds (Bevk et al., 2001).

Organotin(IV) Carboxylates

The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic and benzoic acids, including compounds similar to 2-(butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, has been explored. These reactions result in complexes that form 1D molecular chains and exhibit interesting thermal stabilities. Such studies enhance our understanding of molecular interactions and the formation of supramolecular structures (Liu et al., 2011).

Development of Integrin Antagonists

The synthesis of integrin antagonists using 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives has been reported. This involves a series of chemical reactions leading to the formation of compounds with potential biological significance (Deng et al., 2003).

Novel Macrocyclic Organotin(IV) Carboxylates

Research into macrocyclic organotin(IV) carboxylates has led to the creation of compounds containing this compound derivatives. These compounds exhibit unique 3D architectures and potential antitumor activity, contributing to the field of medicinal chemistry (Xiao et al., 2014).

Electrochemical Sensor Development

The use of compounds related to this compound in the development of electrochemical sensors for DNA hybridization has been explored. This research is significant in the field of biosensors and bioelectronics (Cha et al., 2003).

Synthesis of Antimicrobial Agents

The synthesis of phthalyl substituted imidazolones and Schiff bases from derivatives of this compound has been investigated for their antimicrobial properties. This research contributes to the development of new antimicrobial compounds (Sah et al., 2011).

Eigenschaften

IUPAC Name |

2-butan-2-yl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-7(2)14-11(15)9-5-4-8(13(17)18)6-10(9)12(14)16/h4-7H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIUMRRAXHPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)

![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)

![7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2461923.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2461924.png)

![(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2461928.png)